2-Naphthyl laurate

Catalog No.
S704238
CAS No.
6343-73-3
M.F
C22H30O2
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl laurate

CAS Number

6343-73-3

Product Name

2-Naphthyl laurate

IUPAC Name

naphthalen-2-yl dodecanoate

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3

InChI Key

CIGGUBXZFFSTTA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Naphthyl laurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthyl laurate is a long-chain fatty acid ester of 2-naphthol, primarily utilized as a chromogenic substrate for the determination of lipase and esterase activity. Upon enzymatic hydrolysis, it releases 2-naphthol, which can be detected via colorimetric or electrochemical methods. This specific combination of a C12 laurate chain and the 2-naphthyl leaving group provides distinct substrate specificity, making it a critical reagent in various biochemical assays, including serum lipase diagnostics and histochemical staining. [REFS-1, REFS-2]

Substituting 2-Naphthyl laurate with analogs featuring different alkyl chain lengths, such as 2-naphthyl decanoate (C10) or 2-naphthyl myristate (C14), is often unviable due to loss of assay specificity. For instance, certain interfering enzymes present in serum, like carboxyesterase and pseudocholinesterase, readily hydrolyze shorter-chain esters like 2-naphthyl decanoate but do not act on 2-naphthyl laurate. [1] This selectivity is critical for accurately measuring true lipase activity without false positives. Therefore, the specific C12 chain of the laurate moiety is a key functional differentiator that prevents simple substitution in validated diagnostic and research protocols.

Superior Substrate Specificity for Lipase Assays in Complex Biological Samples

In a study developing an amperometric method for serum lipase determination, 2-Naphthyl laurate demonstrated superior specificity compared to its shorter-chain analog, 2-naphthyl decanoate. While both compounds were hydrolyzed by lipase, 2-naphthyl decanoate was also significantly hydrolyzed by interfering enzymes commonly found in serum, namely carboxyesterase and pseudocholinesterase. In contrast, 2-Naphthyl laurate and the longer-chain 2-naphthyl myristate were not hydrolyzed by these interfering enzymes, ensuring that the measured activity was specific to lipase. [1]

Evidence DimensionHydrolysis by Interfering Serum Esterases
Target Compound DataNot hydrolyzed by 1 U/mL carboxyesterase or pseudocholinesterase
Comparator Or Baseline2-Naphthyl decanoate: Hydrolyzed by 1 U/mL carboxyesterase and pseudocholinesterase
Quantified DifferenceQualitatively resistant to common interfering enzymes, unlike the shorter-chain C10 analog.
ConditionsAssay in Tris buffer (pH 9.0) containing serum enzymes.

This specificity is critical for procurement in clinical diagnostics, as it ensures accurate lipase measurements without false positives from other esterases in serum.

Established Utility as a Phase Change Material (PCM) for Thermal Indication

A patent for temperature indication labels lists 2-Naphthyl laurate as a suitable organic phase change material. These materials function by changing opacity upon melting or solidifying at a specific temperature. The patent explicitly names 2-Naphthyl laurate alongside other aromatic esters like benzyl laurate and 2-naphthyl myristate, identifying it as part of a class of compounds selected for their distinct thermal transition properties suitable for creating visual temperature-breach indicators. [1] While specific quantitative DSC data is not provided in the patent, its inclusion establishes its utility and functional equivalence to other benchmark PCMs for this application.

Evidence DimensionSuitability as a Phase Change Material
Target Compound DataListed as a viable temperature indication compound that changes opacity upon phase transition.
Comparator Or BaselineBenzyl laurate, benzyl myristate, 2-naphthyl myristate (also listed as suitable PCMs).
Quantified DifferenceNot specified quantitatively, but identified as a member of a functional class for this application.
ConditionsUse in a temperature indication label composition, potentially microencapsulated.

For buyers in materials science or smart packaging, this validates the compound's procurement for applications requiring a specific solid-liquid phase transition, distinct from its biochemical uses.

Development of Specific Lipase Assays for Clinical or Industrial Samples

Due to its demonstrated resistance to hydrolysis by common interfering esterases found in serum, 2-Naphthyl laurate is the indicated substrate for developing accurate and specific diagnostic assays for lipase. This is particularly relevant for analyzing complex biological fluids where off-target enzymatic activity could lead to inaccurate results if a less specific substrate, such as a shorter-chain ester, were used. [1]

Formulation of Temperature-Sensitive Inks and Labels

As an organic compound with defined phase-change behavior, 2-Naphthyl laurate is a suitable candidate for formulation into temperature-sensitive materials. Its inclusion in patented technology for temperature indication labels confirms its utility for applications in smart packaging, cold chain monitoring, and other systems where a visual indication of a temperature excursion is required. [2]

Histochemical Staining for Lipase Activity in Tissue Samples

The compound is widely cited as a substrate for the histochemical localization of lipase activity in tissue sections. The enzymatic release of 2-naphthol, which can then be coupled with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity, makes it a reliable tool for this purpose. Its specificity ensures that staining is localized to cells expressing true lipase. [3]

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

326.224580195 Da

Monoisotopic Mass

326.224580195 Da

Heavy Atom Count

24

UNII

DEX5Y54P6V

Other CAS

6343-73-3

Wikipedia

2-Naphthyl laurate

Dates

Last modified: 08-15-2023

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